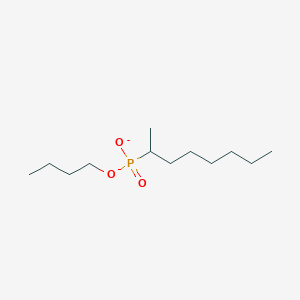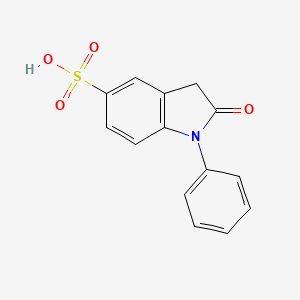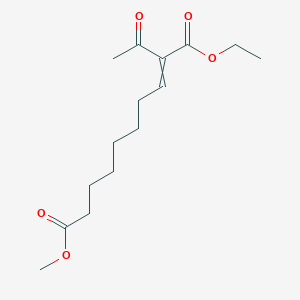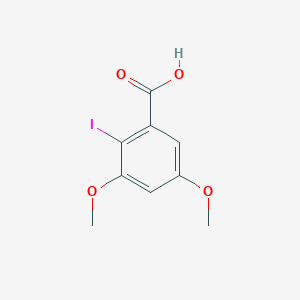
Benzoic acid, 2-iodo-3,5-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-iodo-3,5-dimethoxy-: is an aromatic compound with the molecular formula C9H9IO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted by iodine and methoxy groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-iodo-3,5-dimethoxy- can be achieved through several methods. One common approach involves the iodination of 3,5-dimethoxybenzoic acid. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the 2-position of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and reaction conditions would be carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Benzoic acid, 2-iodo-3,5-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include quinones.
Reduction: Products include alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, benzoic acid, 2-iodo-3,5-dimethoxy- serves as a precursor for the synthesis of more complex molecules. Its iodine atom can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the chemical industry, it can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-iodo-3,5-dimethoxy- involves its interaction with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, while the methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s solubility and interaction with biological molecules .
Comparación Con Compuestos Similares
- Benzoic acid, 2-hydroxy-3,5-diiodo-
- 3,5-Dimethoxybenzoic acid
- 2-Iodobenzoic acid
Comparison: Benzoic acid, 2-iodo-3,5-dimethoxy- is unique due to the presence of both iodine and methoxy groups, which confer distinct electronic and steric properties. Compared to 3,5-dimethoxybenzoic acid, the iodine atom introduces additional reactivity, making it suitable for specific synthetic applications. In contrast, 2-iodobenzoic acid lacks the methoxy groups, resulting in different chemical behavior and applications .
Propiedades
Número CAS |
124481-00-1 |
|---|---|
Fórmula molecular |
C9H9IO4 |
Peso molecular |
308.07 g/mol |
Nombre IUPAC |
2-iodo-3,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H9IO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
GLVLBYODNJXNFR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




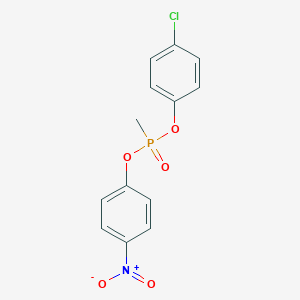
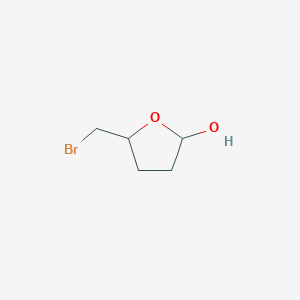
![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)

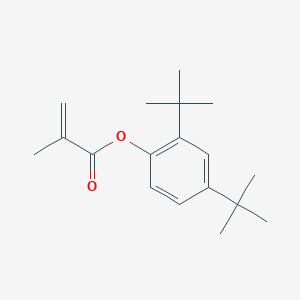
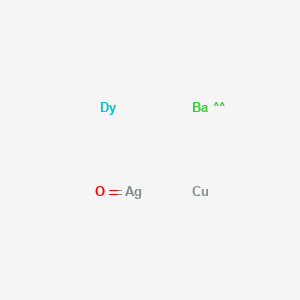
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
